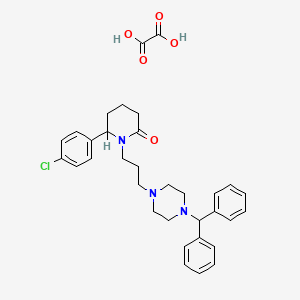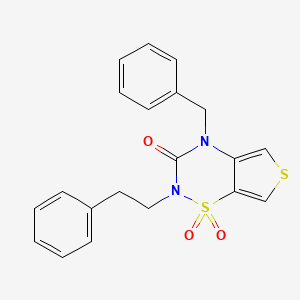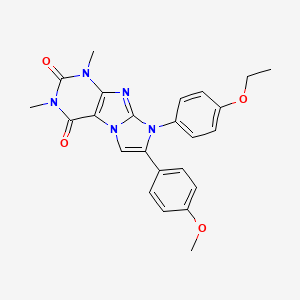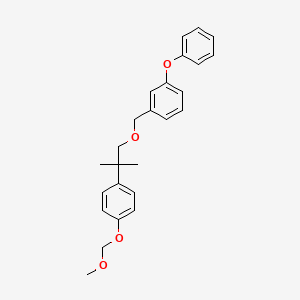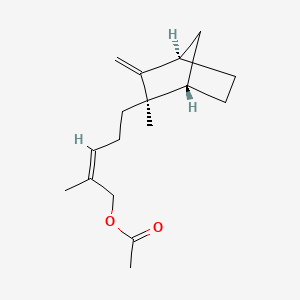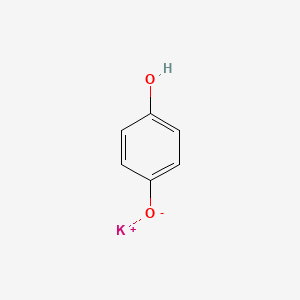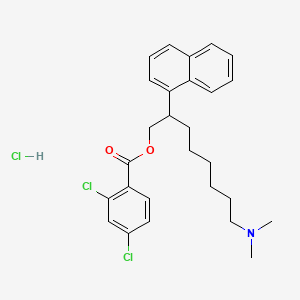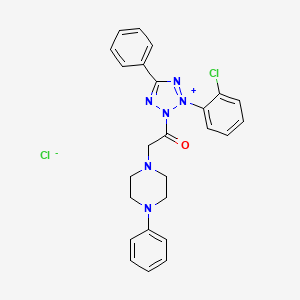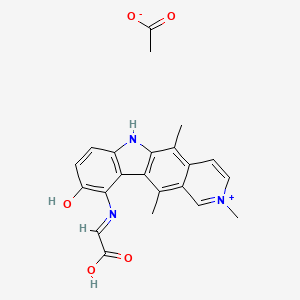
3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N',2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- is a complex organic compound with a unique structure that includes a pyridine ring, multiple amide groups, and a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to further reactions, including amide formation and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethyl-N(3),N(5),4-triphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
- 3,5-Pyridinedicarboxamide, 1,4-dihydro-2,6-dimethyl-N3,N5-diphenyl-
Uniqueness
3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
161771-88-6 |
|---|---|
Fórmula molecular |
C20H27N3O5 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
3-N,5-N,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C20H27N3O5/c1-10-15(19(24)21-3)17(16(11(2)23-10)20(25)22-4)12-8-13(26-5)18(28-7)14(9-12)27-6/h8-9,17,23H,1-7H3,(H,21,24)(H,22,25) |
Clave InChI |
KEIXFMMPAQEHME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




